6-Chloro-2-iodo-3-methylpyridine
Overview
Description
6-Chloro-2-iodo-3-methylpyridine is a halogenated heterocycle with the empirical formula C6H5ClIN . It has a molecular weight of 253.47 . This compound is typically used for research and development purposes .
Molecular Structure Analysis
The molecular structure of 6-Chloro-2-iodo-3-methylpyridine consists of a pyridine ring with chlorine, iodine, and a methyl group attached at the 6th, 2nd, and 3rd positions respectively . The SMILES string representation of this compound is Cc1ccc(Cl)nc1I .Physical And Chemical Properties Analysis
6-Chloro-2-iodo-3-methylpyridine is a solid substance . It has a density of 1.9±0.1 g/cm^3, a boiling point of 260.4±35.0 °C at 760 mmHg, and a flash point of 111.3±25.9 °C . The compound has a molar refractivity of 47.0±0.3 cm^3, a polar surface area of 13 Å^2, and a molar volume of 133.0±3.0 cm^3 .Scientific Research Applications
Suzuki Coupling Reactions
6-Chloro-2-iodo-3-methylpyridine has been utilized in Suzuki coupling reactions, a type of cross-coupling reaction that forms carbon-carbon bonds. A study demonstrates the synthesis of a new compound via a Suzuki coupling reaction involving related pyridine derivatives, highlighting the potential of 6-Chloro-2-iodo-3-methylpyridine in creating complex organic structures (Manojkumar et al., 2013).
Nucleophilic Substitution Reactions
The compound is relevant in nucleophilic substitution reactions. One example is the substitution of chloro- by iodo substituent in pyridine derivatives, as shown in a study on chloropyridazin-3(2H)-ones. This transformation indicates the utility of 6-Chloro-2-iodo-3-methylpyridine in various organic synthesis processes (Károlyházy et al., 2010).
Halogen/Halogen Displacement
Research shows the use of similar pyridines in halogen/halogen displacement reactions, where heating with bromotrimethylsilane converts chloropyridine derivatives to their bromo counterparts. This reaction's success with chloro- and bromopyridines suggests possible applications for 6-Chloro-2-iodo-3-methylpyridine in synthesizing various halogenated compounds (Schlosser & Cottet, 2002).
Nickel(II) Carboxylate Chemistry
This compound has potential applications in nickel(II) carboxylate chemistry. A study utilizing a related pyridine ligand in nickel(II) chemistry led to the isolation of new clusters, demonstrating the importance of such pyridine derivatives in the synthesis of complex inorganic structures (Escuer et al., 2011).
Vibrational and Electronic Structure Studies
6-Chloro-2-iodo-3-methylpyridine can be important in the study of vibrational and electronic structures of compounds. Similar chloro- and methyl-substituted pyridines have been analyzed using spectroscopic techniques, indicating the potential of 6-Chloro-2-iodo-3-methylpyridine in such studies (Arjunan et al., 2012).
Safety And Hazards
properties
IUPAC Name |
6-chloro-2-iodo-3-methylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClIN/c1-4-2-3-5(7)9-6(4)8/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXVOHTRDIXCCJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C=C1)Cl)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClIN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.47 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-2-iodo-3-methylpyridine | |
CAS RN |
1261473-80-6 | |
Record name | 6-Chloro-2-iodo-3-methylpyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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